N-ethyl-4-(methanesulfonylmethyl)benzamide

Description

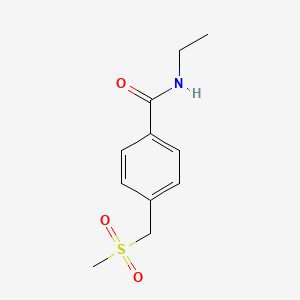

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-(methylsulfonylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-12-11(13)10-6-4-9(5-7-10)8-16(2,14)15/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRGHRMNIRPPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl 4 Methanesulfonylmethyl Benzamide and Its Analogues

Retrosynthetic Analysis of N-ethyl-4-(methanesulfonylmethyl)benzamide

A retrosynthetic analysis of this compound reveals several viable synthetic routes. The primary disconnection is at the amide bond, leading to 4-(methanesulfonylmethyl)benzoic acid and ethylamine (B1201723). This is a standard and reliable approach. A second disconnection can be made at the C-S bond of the methanesulfonylmethyl group, suggesting a precursor such as a 4-(halomethyl)benzamide derivative and a methanesulfinate (B1228633) salt. A third approach involves the disconnection of the N-ethyl bond, pointing to a pathway that starts with 4-(methanesulfonylmethyl)benzamide and an ethylating agent. Each of these strategies offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and scalability.

Benzamide (B126) Core Formation Strategies: Amidation Reactions and Catalytic Approaches

The formation of the benzamide core is a critical step in the synthesis of this compound. Traditional amidation methods often involve the activation of a carboxylic acid, such as 4-(methanesulfonylmethyl)benzoic acid, followed by reaction with an amine.

Amidation Reactions:

A common and effective method is the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethylamine. This two-step process generally provides high yields.

Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

| Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Pyridine | 0 to rt | High |

| Oxalyl Chloride | Dichloromethane (DCM) | DMF (cat.) | 0 to rt | High |

| DCC/DIC | Dichloromethane (DCM) | - | 0 to rt | Good to High |

| HATU/HBTU | Dimethylformamide (DMF) | DIPEA | 0 to rt | High |

| TiCl₄ | Pyridine | - | 85 | Moderate to Excellent lookchemmall.com |

Catalytic Approaches:

In recent years, catalytic methods for amide bond formation have gained significant attention due to their improved atom economy and milder reaction conditions. Various metal and organocatalysts have been developed for the direct amidation of carboxylic acids. ibs.re.kr

| Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) |

| Boronic acids | - | Toluene (reflux) | 110 |

| Iridium complexes | - | - | High |

| Pyridine-borane complexes | - | Tetrahydrofuran (THF) | Reflux researchgate.net |

Introduction of the N-Ethyl Substituent: Alkylation and Acylation Pathways

The N-ethyl group can be introduced at different stages of the synthesis.

Alkylation Pathways:

A straightforward method is the N-alkylation of a pre-formed 4-(methanesulfonylmethyl)benzamide. This reaction typically involves a strong base to deprotonate the amide nitrogen, followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide.

| Alkylating Agent | Base | Solvent | Temperature (°C) |

| Ethyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature |

| Diethyl Sulfate | Potassium Carbonate (K₂CO₃) | Acetone | Reflux |

Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported, which could be adapted for benzamides. researchgate.net

Acylation Pathways:

Alternatively, the synthesis can start with the formation of N-ethylbenzamide from benzoic acid and ethylamine, followed by functionalization at the 4-position. However, this route is generally less favored due to the potential for side reactions and the need for regioselective functionalization.

Methodologies for Synthesizing the 4-(Methanesulfonylmethyl)phenyl Moiety

One of the most common approaches starts with methyl 4-(bromomethyl)benzoate (B8499459). ontosight.aiguidechem.com This intermediate can be synthesized from 4-methylbenzoic acid via bromination followed by esterification. ontosight.ai Methyl 4-(bromomethyl)benzoate can then be reacted with a methanesulfinate salt, such as sodium methanesulfinate, to introduce the methanesulfonylmethyl group.

Another viable route begins with 4-(chloromethyl)benzoyl chloride. prepchem.comgoogle.com This can be prepared from 4-(chloromethyl)benzoic acid. The acid chloride can then be reacted with a suitable methanesulfinating agent.

A third strategy involves the oxidation of a 4-(methylthiomethyl)phenyl precursor. This thioether can be prepared by various methods, and its subsequent oxidation to the sulfone is typically achieved with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

| Starting Material | Reagent 1 | Reagent 2 | Intermediate |

| 4-Methylbenzoic acid | N-Bromosuccinimide (NBS), AIBN | Methanol, H₂SO₄ | Methyl 4-(bromomethyl)benzoate guidechem.com |

| 4-(Chloromethyl)benzoic acid | Oxalyl chloride, DMF (cat.) | - | 4-(Chloromethyl)benzoyl chloride prepchem.com |

| 4-(Hydroxymethyl)benzoic acid | Thionyl chloride | - | 4-(Chloromethyl)benzoic acid |

Total Synthesis of this compound

A plausible and efficient total synthesis of this compound can be designed by combining the methodologies discussed above.

Route 1: Late-stage Amidation

Synthesis of Methyl 4-(methanesulfonylmethyl)benzoate: Methyl 4-(bromomethyl)benzoate is reacted with sodium methanesulfinate in a polar aprotic solvent like DMF.

Hydrolysis: The resulting ester is hydrolyzed to 4-(methanesulfonylmethyl)benzoic acid using aqueous base followed by acidification.

Amidation: The carboxylic acid is then coupled with ethylamine using a standard coupling reagent like HATU or by converting it to the acid chloride with thionyl chloride followed by reaction with ethylamine.

Route 2: Early-stage Amidation

Synthesis of N-ethyl-4-(bromomethyl)benzamide: 4-(Bromomethyl)benzoic acid is first converted to its acid chloride and then reacted with ethylamine.

Sulfone Formation: The resulting N-ethyl-4-(bromomethyl)benzamide is then reacted with sodium methanesulfinate to yield the final product.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For large-scale synthesis, optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure safety.

Solvent Selection: Less hazardous and easily recoverable solvents are preferred. For amidation, ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) could be alternatives to dichloromethane.

Base Selection: Inexpensive and readily available inorganic bases like potassium carbonate are often favored over more expensive organic bases for large-scale production.

Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising reaction time and yield is a key optimization goal.

Purification: Crystallization is a preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography.

| Step | Parameter to Optimize | Preferred Condition for Scale-up |

| Amidation | Coupling agent | Thionyl chloride (cost-effective) |

| N-Alkylation | Base | Potassium carbonate |

| Purification | Method | Recrystallization |

Divergent Synthesis of this compound Derivatives and Analogues

The synthetic routes described can be adapted to produce a variety of derivatives and analogues.

Varying the N-substituent: By using different primary or secondary amines in the amidation step, a library of N-substituted analogues can be generated.

Modifying the Sulfonyl Group: Instead of methanesulfinate, other alkyl or aryl sulfinates can be used to introduce different sulfonyl groups.

Substitution on the Phenyl Ring: Starting with substituted toluenes or benzoic acids allows for the introduction of various functional groups on the aromatic ring. For example, starting with a 3-substituted-4-methylbenzoic acid would lead to analogues with substitution on the phenyl core.

This divergent approach allows for the systematic exploration of the structure-activity relationship of this class of compounds for various applications.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. The focus is on designing processes that reduce or eliminate the use and generation of hazardous substances. Traditional amide synthesis methods often rely on stoichiometric activating reagents and hazardous solvents, leading to significant waste generation. ucl.ac.uk In contrast, greener approaches aim for higher atom economy, use of benign solvents, catalytic processes, and improved energy efficiency.

A significant area of improvement in amide synthesis, applicable to this compound, is the replacement of hazardous solvents. ucl.ac.uk Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and chlorinated solvents are commonly used but pose environmental and health risks. ucl.ac.uk Research into greener alternatives has shown that many amide coupling reactions can be performed in less hazardous solvents. ucl.ac.uk Furthermore, solvent-free reaction conditions represent an even more environmentally benign approach, reducing waste and simplifying product purification. bohrium.comresearchgate.net

Catalytic methods offer a sustainable alternative to traditional amide bond formation, which often involves stoichiometric activators that result in poor atom economy. ucl.ac.uk While the uptake of catalytic methodologies has been slow, they hold considerable promise for greener syntheses. ucl.ac.uk Biocatalysis, in particular, presents a compelling green option for amide formation. nih.gov Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in greener solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach can lead to excellent conversions and yields without the need for extensive purification, generating fewer by-products. nih.gov

Another innovative and green approach to amide synthesis is electrosynthesis. rsc.org This method uses electricity to drive chemical reactions, often avoiding the need for conventional reagents and reducing waste. The growing interest in electrosynthesis offers a promising avenue for more sustainable production of amides. rsc.org

The table below illustrates a hypothetical comparison between a traditional and a green synthetic approach for the preparation of this compound, highlighting key green chemistry metrics.

| Metric | Traditional Method | Green Method |

| Solvent | N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME) or solvent-free |

| Catalyst/Reagent | Stoichiometric coupling reagent (e.g., HATU) | Biocatalyst (e.g., Lipase) or Electrosynthesis |

| Atom Economy | Low | High |

| Waste Generation | High (stoichiometric by-products) | Low (water as the main by-product) |

| Energy Consumption | Potentially high (heating/cooling) | Lower (milder reaction conditions) |

| Purification | Chromatographic purification often required | Simpler work-up, potentially no chromatography |

Advanced Characterization Techniques for N Ethyl 4 Methanesulfonylmethyl Benzamide in Academic Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of N-ethyl-4-(methanesulfonylmethyl)benzamide. High-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methylene (B1212753) protons adjacent to the sulfone, the methyl protons of the sulfone, and the aromatic protons. The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic environment of each proton. For instance, the methylene protons adjacent to the electron-withdrawing sulfonyl group would be expected to appear at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, the sulfone's methyl carbon, and the carbons of the ethyl group.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet | ~7 |

| Ethyl (-CH₂) | 3.3 - 3.5 | Quartet | ~7 |

| Methanesulfonyl (-CH₃) | 2.9 - 3.1 | Singlet | N/A |

| Methylene (-CH₂-) | 4.2 - 4.4 | Singlet | N/A |

| Aromatic (ortho to amide) | 7.8 - 8.0 | Doublet | ~8 |

| Aromatic (ortho to CH₂SO₂) | 7.4 - 7.6 | Doublet | ~8 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~15 |

| Ethyl (-CH₂) | ~35 |

| Methanesulfonyl (-CH₃) | ~44 |

| Methylene (-CH₂) | ~60 |

| Aromatic (quaternary, C-CONH) | ~135 |

| Aromatic (quaternary, C-CH₂SO₂) | ~140 |

| Aromatic (CH, ortho to amide) | ~128 |

| Aromatic (CH, ortho to CH₂SO₂) | ~129 |

| Carbonyl (C=O) | ~167 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key vibrational bands would be expected for the N-H bond, the C=O bond of the amide, and the S=O bonds of the sulfone.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (amide) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1630 - 1680 |

| N-H Bend (amide) | 1510 - 1570 |

| S=O Stretch (sulfone) | 1300 - 1350 and 1120 - 1160 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of the ethyl group, the methanesulfonyl group, and cleavage of the amide bond.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Description |

| [M]+• | Molecular Ion |

| [M - C₂H₅]+ | Loss of the ethyl group |

| [M - SO₂CH₃]+ | Loss of the methanesulfonyl group |

| [C₇H₆CONHCH₂CH₃]+ | Benzoyl-ethylamide fragment |

| [C₇H₆CH₂SO₂CH₃]+ | 4-(methanesulfonylmethyl)toluene fragment |

UV-Vis Spectroscopy: While less structurally informative for this compound compared to NMR, IR, and MS, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those involving the aromatic ring. The benzamide (B126) chromophore would be expected to exhibit characteristic absorption bands in the UV region.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. tandfonline.comnih.gov For an amide like this compound, a reversed-phase HPLC method would be most suitable. tandfonline.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Amide-functionalized stationary phases can also offer advantages in terms of reduced chemical reactivity and improved reproducibility. mtc-usa.com

Gas Chromatography (GC): Gas chromatography is another valuable tool for the analysis of volatile and thermally stable compounds. While amides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, derivatization can be employed to improve their volatility and chromatographic behavior. researchgate.netlabrulez.com For this compound, a high-temperature capillary column with a polar stationary phase would likely be required for direct analysis. google.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Elucidation

Expected Bond Parameters from X-ray Crystallography

| Bond | Expected Length (Å) |

| C=O (amide) | ~1.23 |

| C-N (amide) | ~1.33 |

| S=O (sulfone) | ~1.45 |

| S-C (sulfone) | ~1.77 |

| Angle | Expected Value (°) |

| O=S=O (sulfone) | ~118 |

| C-S-C (sulfone) | ~104 |

Advanced Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. velp.com This is crucial for verifying the empirical formula of a newly synthesized compound like this compound. rsc.org The experimental values are compared with the calculated theoretical percentages to assess the purity of the sample. azom.com Modern elemental analyzers use combustion analysis, where the sample is burned in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured. elementar.com

Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₃S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 54.75% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.27% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.81% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.90% |

| Sulfur | S | 32.06 | 1 | 32.060 | 13.29% |

| Total | 241.305 | 100.00% |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Analogues (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. As this compound is an achiral molecule (it does not possess a stereocenter and is superimposable on its mirror image), this particular analytical method is not applicable for its characterization. However, if chiral analogues of this compound were to be synthesized, chiroptical spectroscopy would be an indispensable tool for determining their enantiomeric purity and studying their stereochemical properties.

Computational and Theoretical Chemistry Studies of N Ethyl 4 Methanesulfonylmethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule, providing detailed information about its electronic structure and reactivity. mdpi.comespublisher.com For N-ethyl-4-(methanesulfonylmethyl)benzamide, these calculations can predict its geometry, electronic energy, and orbital distributions with high accuracy. conicet.gov.ar

DFT methods, particularly with hybrid functionals like B3LYP, are often employed as they offer a good balance between computational cost and accuracy for molecules of this size. espublisher.comresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark results. These calculations form the basis for more detailed analyses, such as Frontier Molecular Orbital (FMO) and Electrostatic Potential Surface (ESP) mapping.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) ring, which is the most electron-rich part of the molecule. The LUMO, conversely, would also be distributed across the aromatic system, ready to accept electron density. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable. conicet.gov.arresearchgate.net The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.govresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 eV | Indicates electron-accepting ability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.orgdeeporigin.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.comuni-muenchen.de Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow denote areas with neutral or intermediate potential. researchgate.net

In this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the carbonyl and sulfonyl groups, making them primary sites for interactions with positive charges or hydrogen bond donors. The hydrogen atom on the amide nitrogen would exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic ring would show a mixed potential, while the ethyl and methyl groups would be largely neutral (green). researchgate.netresearchgate.net

To gain a more quantitative understanding of the electronic structure, charge distribution and bond order analyses are performed. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the distribution of electron density among atoms, providing atomic charges and detailing the nature of chemical bonds. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for studying the large-scale motions of a molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational landscape and flexibility of this compound. nih.gov

MM methods use classical physics principles and force fields to calculate the potential energy of different molecular conformations. This allows for a rapid exploration of the possible shapes the molecule can adopt by rotating its single bonds. For this compound, key flexible bonds include the C-N bond of the ethyl group and the bonds connecting the sulfonylmethyl group to the benzene (B151609) ring. Conformational analysis can identify the lowest energy (most stable) conformers of the molecule. nih.gov

MD simulations build upon this by simulating the movement of atoms and bonds over time at a given temperature. This provides a dynamic view of the molecule's flexibility and how it might change its shape in a solution. Such simulations are crucial for understanding how the molecule might adapt its conformation to fit into a biological target like a protein's active site.

Table 2: Key Rotatable Bonds for Conformational Analysis | Bond | Description | Expected Impact on Conformation | | :--- | :--- | :--- | | Benzene-C(arbonyl) | Rotation affects the orientation of the amide group relative to the ring. | | C(arbonyl)-N | The amide bond has partial double bond character, limiting rotation. | | N-Ethyl | Rotation of the ethyl group. | | Benzene-C(H2) | Rotation around this bond alters the position of the sulfonyl group. | | CH2-S | Rotation determines the orientation of the methanesulfonyl moiety. |

Prediction of Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry can be used to model the chemical reactions involved in the synthesis of this compound. A common synthetic route for benzamides involves the reaction of a benzoic acid derivative with an amine. nih.govresearchgate.netasianpubs.org

By modeling this reaction computationally, it is possible to map out the entire reaction pathway, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. Quantum chemical methods can calculate the activation energy (the energy difference between the reactants and the transition state), providing a theoretical prediction of how fast the reaction will proceed. This information can be used to optimize reaction conditions or to understand why a particular synthetic route is favored over another.

In Silico Property Predictions Relevant to Biological Interactions (e.g., polar surface area, hydrogen bonding)

In silico (computer-based) methods are widely used to predict properties of a molecule that are relevant to its biological activity, often as part of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. mdpi.comresearchgate.net

For this compound, key properties can be calculated from its 2D or 3D structure. The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of all polar atoms. The presence of oxygen and nitrogen atoms in the amide and sulfonyl groups will give this molecule a significant TPSA.

The potential for hydrogen bonding is another critical factor for biological interactions. The molecule has one hydrogen bond donor (the N-H group) and three potential hydrogen bond acceptors (the carbonyl oxygen and the two sulfonyl oxygens). These features are essential for the molecule's interaction with biological targets like enzymes or receptors.

Table 3: Predicted In Silico Properties

| Property | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Weight | ~241.3 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition) | ~1.5 - 2.5 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Predicts cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |

Cheminformatics Approaches for Virtual Screening and Library Design for this compound Analogues

Cheminformatics plays a pivotal role in modern drug discovery by enabling the rapid, computational screening of vast chemical libraries to identify promising lead candidates. For analogues of this compound, these in silico techniques are instrumental in prioritizing molecules for synthesis and experimental testing, thereby accelerating the discovery of novel compounds with desired biological activities. The two primary strategies employed are ligand-based and structure-based virtual screening, each offering distinct advantages in the design and refinement of analogue libraries.

Ligand-based virtual screening (LBVS) methods are particularly valuable when the three-dimensional structure of the biological target is unknown. These approaches leverage the principle that molecules with similar structures are likely to exhibit similar biological activities. The process typically begins with a set of known active compounds, or a single potent molecule like this compound, which serves as a template.

One of the most common LBVS techniques is similarity searching, which can be performed using 2D or 3D representations of molecules. In 2D similarity searching, molecular fingerprints—binary strings that encode structural features—are calculated for the reference compound and all molecules in a screening database. The Tanimoto coefficient is a widely used metric to quantify the degree of similarity between fingerprints. For instance, a virtual library of benzamide derivatives could be screened against the fingerprint of this compound to identify close analogues.

Three-dimensional similarity methods, such as shape-based screening, offer a more nuanced comparison by considering the spatial arrangement of atoms. wikipedia.org These techniques align molecules based on their volume and the distribution of chemical features, such as hydrogen bond donors, acceptors, and hydrophobic centers. wikipedia.org A pharmacophore model, which defines the essential 3D arrangement of features required for biological activity, can be developed based on this compound and its known active analogues. This model then serves as a 3D query to filter large databases, identifying diverse scaffolds that present the same critical features in the correct orientation. wikipedia.orgnih.gov

Structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. The cornerstone of SBVS is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtandfonline.com This technique evaluates the binding affinity by using scoring functions to estimate the free energy of binding. For analogues of this compound, molecular docking could be used to predict how modifications to the ethylamide or methanesulfonylmethyl groups affect the binding interactions within the target's active site. For example, studies on other benzamide derivatives as Rho-associated kinase-1 (ROCK1) inhibitors have successfully used molecular docking to identify key interactions and guide the design of more potent inhibitors. nih.govtandfonline.com

The insights gained from both ligand- and structure-based screening are then used to design a focused library of this compound analogues. This process, known as library design, involves selecting a core scaffold (in this case, the benzamide moiety) and systematically decorating it with a variety of substituents at specific positions. The goal is to create a set of compounds that explore the structure-activity relationship (SAR) around the core, optimizing for potency, selectivity, and pharmacokinetic properties. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of designed analogues before their synthesis. nih.govtandfonline.com For instance, a 3D-QSAR model could reveal that bulky substituents at the ethyl group are detrimental to activity, while electron-withdrawing groups on the phenyl ring are favorable, thus guiding the selection of building blocks for the library.

The table below outlines the key cheminformatics techniques and their application in the virtual screening and library design of this compound analogues.

| Technique | Description | Application to this compound Analogues |

| 2D Similarity Searching | Uses molecular fingerprints to identify structurally similar compounds. | Rapidly screen large databases for compounds with a similar benzamide core and substituent pattern. |

| 3D Shape-Based Screening | Aligns and compares molecules based on their 3D shape and chemical features. wikipedia.org | Identify structurally diverse molecules that mimic the 3D shape of the parent compound. |

| Pharmacophore Modeling | Creates a 3D model of the essential features required for biological activity. wikipedia.orgnih.gov | Use as a 3D query to find novel scaffolds that can interact with the biological target in a similar manner. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. nih.govtandfonline.com | Elucidate key binding interactions and predict the potency of designed analogues. |

| QSAR Modeling | Develops mathematical models that correlate chemical structure with biological activity. nih.govtandfonline.com | Predict the activity of virtual compounds to prioritize the synthesis of the most promising analogues. |

By integrating these cheminformatics approaches, researchers can efficiently navigate the vast chemical space to design and identify novel this compound analogues with enhanced biological profiles, significantly reducing the time and cost associated with traditional drug discovery pipelines.

Structure Activity Relationship Sar and Structure Target Relationship Str Research of N Ethyl 4 Methanesulfonylmethyl Benzamide Analogues

Rational Design Principles for Modifying N-ethyl-4-(methanesulfonylmethyl)benzamide for Enhanced Biological Activities

Rational drug design leverages the understanding of a biological target's structure and the mechanism of drug-ligand interaction to create new, more effective compounds. For the this compound scaffold, several design principles are employed to enhance biological activity.

A primary strategy involves structure-based design, which relies on knowledge of the target's binding site. Computational tools, such as molecular docking, can predict how analogues of this compound might fit into a receptor's active site. This allows for the targeted design of modifications that improve binding affinity. For instance, in the development of inhibitors for targets like Rho-associated kinase-1 (ROCK1), contour maps from 3D-QSAR studies on similar N-ethyl-benzamide structures have been used to identify favorable and unfavorable regions for substitution, guiding the design of more potent inhibitors. tandfonline.com

Another key principle is the modification of functional groups to optimize interactions. This can include:

Isosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Side Chain Modification: Research on other benzamide (B126) series has shown that altering the length and nature of side chains can significantly impact activity. For example, extending an alkyl chain on the amide nitrogen has been shown to enhance the antiproliferative activity in certain contexts.

Scaffold Hopping: Replacing the central benzamide core with a different chemical scaffold that maintains the key binding interactions but possesses improved properties, such as better solubility or reduced toxicity.

These design strategies are iterative, with synthesized compounds being biologically evaluated and the results feeding back into the design cycle to progressively refine and optimize the molecular structure for the desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is invaluable for predicting the activity of unsynthesized analogues, thereby saving time and resources in the drug discovery process. archivepp.com For derivatives of this compound, QSAR models can elucidate the key molecular properties that govern their biological effects. tandfonline.comnih.gov

Physicochemical Descriptors and Their Correlation with Activity

QSAR models are built upon molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. frontiersin.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties, all of which are crucial for drug-receptor interactions. nih.govslideshare.net

Hydrophobic Descriptors: The partition coefficient (LogP) is a classic descriptor that measures a compound's lipophilicity. It is critical for determining how a drug crosses biological membranes and interacts with hydrophobic pockets in a receptor. nih.govresearchgate.net

Electronic Descriptors: Parameters like the Hammett constant (σ) describe the electron-donating or electron-withdrawing nature of substituents on the benzamide ring. These properties influence electrostatic interactions and hydrogen bonding with the target. slideshare.net Other electronic descriptors include dipole moment and orbital energies (HOMO/LUMO). frontiersin.orgfrontiersin.org

Steric Descriptors: Molar refractivity (MR) and Taft's steric parameter (Es) quantify the size and shape of substituents. These are vital for ensuring a complementary fit between the ligand and its binding site. slideshare.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. frontiersin.org

By correlating these descriptors with the measured biological activity of a series of this compound analogues, a predictive QSAR equation can be generated. jppres.com

| Descriptor Type | Example Descriptor | Significance in Biological Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions with the receptor. nih.gov |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents, influencing electrostatic and H-bonding interactions. slideshare.net |

| Electronic | Dipole Moment | Describes the polarity of the molecule, which is important for long-range ligand-receptor recognition. frontiersin.org |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule or substituent, affecting the fit within the binding pocket. frontiersin.org |

| Topological | Wiener Index | A numerical value based on the graph structure of the molecule, related to molecular branching and compactness. frontiersin.org |

Ligand-Based and Structure-Based QSAR Methodologies

QSAR studies can be broadly classified into two approaches depending on the availability of structural information about the biological target. acs.org

Ligand-Based QSAR: This approach is used when the 3D structure of the receptor is unknown. quora.comnih.gov It relies solely on the information from a set of molecules known to bind to the target. iaanalysis.com The fundamental assumption is that molecules with similar structures are likely to have similar biological activities. quora.com Methods include:

2D-QSAR: This uses descriptors calculated from the 2D structure of the molecules, such as topological indices and physicochemical properties, to build linear regression models. researchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods require the 3D alignment of the series of molecules and calculate steric and electrostatic fields around them to correlate with activity. tandfonline.comnih.gov

Structure-Based QSAR: When the 3D structure of the target protein is available (from X-ray crystallography or NMR), this information can be incorporated into the QSAR model. quora.com This approach often involves:

Molecular Docking: Ligands are docked into the active site of the receptor to determine their most likely binding pose. acs.org

Model Generation: The docked conformations provide a structurally relevant alignment for 3D-QSAR studies (e.g., CoMFA/CoMSIA). The interaction energies and specific contacts (like hydrogen bonds) derived from docking can also be used as descriptors themselves. tandfonline.com

Structure-based methods are generally considered more robust as they are grounded in the physical reality of the ligand-receptor complex, providing more detailed insights into the specific interactions that drive biological activity. acs.org

Systematic Variations of the Benzamide Core and their Impact on Biological Interactions

The benzamide core is a critical component of this compound, serving as the central scaffold from which other functional groups are oriented. Systematic modification of this aromatic ring is a cornerstone of SAR studies to probe its role in biological interactions and optimize activity.

Variations typically involve altering the nature, number, and position of substituents on the benzene (B151609) ring. These changes can profoundly affect the molecule's electronic properties, conformation, and ability to form key interactions with a biological target. For example, introducing electron-withdrawing groups (like nitro or halo groups) versus electron-donating groups (like methoxy (B1213986) or amino groups) can alter the acidity of the amide N-H and the strength of hydrogen bonds or π-π stacking interactions with receptor residues. researchgate.net

In studies of other benzamide series, specific substitutions have been found to be crucial for activity. For instance, research on bis-benzamide inhibitors of androgen receptor-coactivator interaction revealed that a nitro group at the N-terminus was essential for biological activity. nih.gov Similarly, in a series of benzamide derivatives designed as potential antipsychotics, fluorine substitution on the benzamide ring was part of the optimal pharmacological profile. nih.gov The placement of these substituents is also critical; moving a functional group from the para- to the meta- or ortho-position can drastically change the binding mode and affinity due to the rigid geometry of the aromatic ring. These systematic explorations help to map the steric and electronic requirements of the receptor's binding pocket. mdpi.com

| Substituent (R) on Benzamide Ring | Potential Impact on Biological Interactions | Rationale |

|---|---|---|

| -H (Unsubstituted) | Baseline activity. | Serves as a reference point for comparing substituted analogues. |

| -F, -Cl (Halogen) | May increase binding affinity through halogen bonding or by altering electronic properties. | Halogens are electron-withdrawing and can form specific non-covalent interactions with the target. nih.gov |

| -OCH₃ (Methoxy) | Can act as a hydrogen bond acceptor and an electron-donating group, potentially improving interaction with specific residues. | The oxygen can accept a hydrogen bond, and the group's electronic effect can modulate ring electronics. |

| -NO₂ (Nitro) | Strong electron-withdrawing group that can significantly alter electrostatic potential and participate in hydrogen bonding. | Has been shown to be essential for activity in certain benzamide series. nih.gov |

| -CH₃ (Methyl) | Provides a small, hydrophobic group that can probe for lipophilic pockets in the receptor site. | Increases lipophilicity and can have steric effects on the overall conformation. |

Elucidating the Stereochemical Impact of Chiral Centers in this compound Analogues (if applicable)

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogues can have a profound and often decisive impact on their biological activity. Biological systems, particularly receptors and enzymes, are inherently chiral, and they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. patsnap.comresearchgate.net This stereoselectivity means that one isomer (the eutomer) may exhibit significantly higher affinity and/or efficacy for the target than the other isomer (the distomer). nih.gov

The principle of stereospecificity arises from the requirement for a precise three-point attachment between a ligand and its receptor. researchgate.net An incorrect spatial arrangement of a key functional group in one isomer can prevent optimal binding, leading to a dramatic loss of activity. nih.gov In some cases, the distomer is not merely inactive but may contribute to undesirable side effects by interacting with other targets. patsnap.com

A classic example illustrating the importance of stereochemistry is the potent analgesic ohmefentanyl. This molecule has three chiral centers, resulting in eight possible stereoisomers. Pharmacological testing revealed extreme differences in their activity, with the most potent isomer being over 13,000 times more active than morphine, while its mirror image (enantiomer) was one of the least potent compounds in the series. slideshare.net This highlights that even subtle changes in the 3D arrangement of atoms can lead to vast differences in biological outcomes. Therefore, if modifications to the this compound scaffold—for instance, on the ethyl chain or the methyl group of the sulfone—were to introduce a chiral center, it would be critical to synthesize and evaluate the individual stereoisomers to identify the eutomer and fully understand the SAR. nih.gov

| Isomer of Ohmefentanyl | Analgesic Potency (ED₅₀ in mg/kg) | Potency Relative to Morphine |

|---|---|---|

| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | ~13,100x |

| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | ~2,990x |

| (3S,4R,2'R)-(+)-cis-1c (Antipode of 1b) | > 10 | < 1.4x |

| (3S,4R,2'S)-(-)-cis-1d (Antipode of 1a) | > 10 | < 1.4x |

Data adapted from a study on the stereoisomers of ohmefentanyl, demonstrating the dramatic impact of stereochemistry on analgesic activity. slideshare.net

Probing the Influence of the N-Ethyl Substituent on Receptor Binding and Selectivity

The N-ethyl group on the amide nitrogen of this compound is a key site for modification to probe its influence on receptor binding and selectivity. The size, shape, and lipophilicity of this N-alkyl substituent can play a significant role in how the molecule fits into and interacts with the binding pocket of its biological target.

Systematic variation of this group—for example, by synthesizing analogues with N-methyl, N-propyl, N-isopropyl, or N-cyclopropyl groups—can provide valuable SAR insights. nih.gov

Hydrophobicity: Increasing the length of the alkyl chain (e.g., from methyl to ethyl to propyl) generally increases the lipophilicity of the molecule. This can enhance binding affinity if the substituent occupies a hydrophobic region of the active site.

Conformational Rigidity: Replacing a flexible ethyl group with a more rigid cyclopropyl (B3062369) group can lock the molecule into a specific conformation. nih.gov If this conformation is favorable for binding, a significant increase in potency can be observed. This strategy is often used to reduce the entropic penalty of binding.

Selectivity: Different receptor subtypes may have subtle differences in the size and shape of their binding pockets. Modifying the N-alkyl substituent can exploit these differences, leading to analogues with improved selectivity for the desired target over off-targets.

| N-Alkyl Substituent (R) | Potential Influence on Receptor Interaction | Rationale |

|---|---|---|

| -H (Secondary Amide) | Allows for hydrogen bond donation from the N-H group, which may be a critical interaction. | Represents a fundamental change in the hydrogen bonding pattern compared to tertiary amides. |

| -CH₃ (Methyl) | Provides minimal steric bulk and a small increase in lipophilicity compared to -H. | Serves as a baseline for probing steric and hydrophobic effects of larger groups. |

| -C₂H₅ (Ethyl) | The reference group; provides a balance of size and flexibility. | Modifications are compared against this parent structure to determine SAR. |

| -CH(CH₃)₂ (Isopropyl) | Introduces steric bulk directly adjacent to the nitrogen atom. | Tests the tolerance of the binding pocket for branched alkyl groups, which can improve metabolic stability. nih.gov |

| -Cyclopropyl | Introduces conformational rigidity and a different spatial profile. | Can lock the molecule in a bioactive conformation, potentially increasing affinity. nih.gov |

Investigation of the Methanesulfonylmethyl Moiety's Contribution to Molecular Recognition and Activity

The methanesulfonylmethyl group [-CH2SO2CH3] at the para-position of the benzamide ring is a critical determinant of the molecule's physicochemical properties and its potential interactions within a biological target's binding site. Its contribution to molecular recognition and activity can be dissected by considering its distinct components: the sulfonyl group and the methylene (B1212753) linker.

The sulfonyl group (–SO2–) is a key feature, known for its strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor through its two oxygen atoms. This allows for the formation of strong, directional hydrogen bonds with corresponding donor groups (such as N-H or O-H) in a receptor's active site, which can significantly enhance binding affinity. The tetrahedral geometry of the sulfone also imparts a specific three-dimensional structure that can be crucial for optimal fitting into a binding pocket.

The methyl group attached to the sulfonyl moiety can engage in van der Waals interactions or fit into small hydrophobic pockets within the receptor. The methylene linker (-CH2-) provides a degree of flexibility, allowing the sulfonyl group to orient itself optimally for interaction with the target protein. This flexibility can be advantageous, but may also come at an entropic cost upon binding.

Structure-activity relationship (SAR) studies on analogous compounds often involve the bioisosteric replacement of the methanesulfonylmethyl group to probe its role. For instance, replacing it with a sulfonamide (-SO2NH2) or a methylsulfoxide (-S(O)CH3) can help elucidate the importance of the hydrogen-bonding capacity and steric bulk. The table below illustrates hypothetical SAR data for such modifications, based on common observations in medicinal chemistry.

| Compound Analogue | Modification | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Analogue 1 | Replacement of -SO2CH3 with -SO2NH2 | Introduces hydrogen bond donor capability. | Potentially increased or altered activity profile due to new hydrogen bonding interactions. |

| Analogue 2 | Replacement of -SO2CH3 with -S(O)CH3 | Reduces the number of hydrogen bond acceptors and alters geometry. | Likely decrease in activity if both sulfonyl oxygens are critical for binding. |

| Analogue 3 | Removal of the methylene linker (-CH2-) to form a direct sulfonyl-aryl bond | Reduces flexibility and alters the positioning of the sulfonyl group. | Activity may increase or decrease depending on the optimal orientation of the sulfonyl group in the binding site. |

Conformational Restriction and Rigidification Strategies in this compound Design

One common strategy for rigidifying the N-alkyl portion of a benzamide is to incorporate the ethyl group into a cyclic structure. This can be achieved by creating a lactam ring, for example, by cyclizing the N-ethyl group back onto the benzamide nitrogen or an adjacent position. Such rigidification reduces the number of accessible conformations, thereby lowering the entropic penalty of binding.

Another approach involves the introduction of steric hindrance to favor a particular rotamer. For instance, the addition of a methyl group to the ethyl moiety (forming an N-isopropyl group) or to the benzamide nitrogen could restrict rotation around the N-CO bond, favoring a specific orientation of the alkyl group relative to the benzamide ring.

The potential benefits of such rigidification strategies are not only an increase in binding affinity but also an improvement in selectivity, as the rigid analogue may fit better into the target receptor's binding site compared to off-target sites. The table below outlines some of these strategies and their rationales.

| Rigidification Strategy | Example Modification | Rationale | Potential Outcome |

|---|---|---|---|

| Cyclization | Incorporation of the N-ethyl group into a pyrrolidinone or piperidinone ring. | Reduces conformational freedom of the N-alkyl substituent. | Increased potency and selectivity if the cyclic analogue mimics the bioactive conformation. |

| Introduction of Steric Hindrance | Replacement of N-ethyl with N-isopropyl or N-tert-butyl. | Restricts rotation around the amide bond, favoring a specific conformer. | May enhance activity if the favored conformer is the bioactive one. |

| Introduction of a Double Bond | Replacing the N-ethyl group with an N-vinyl group. | Reduces rotational freedom and introduces planarity. | Can lock the substituent in a specific orientation relative to the amide plane. |

Molecular Interactions and Mechanistic Investigations of N Ethyl 4 Methanesulfonylmethyl Benzamide in Biological Systems

Target Identification and Validation Strategies using N-ethyl-4-(methanesulfonylmethyl)benzamide

There is no publicly accessible information on the use of this compound in target identification and validation studies.

Biochemical Assays for Enzyme Inhibition or Activation

No data from biochemical assays detailing the inhibitory or activatory effects of this compound on any specific enzymes have been reported in the scientific literature.

Receptor Binding Assays and Affinity Determination

Information regarding receptor binding assays, including affinity constants such as Ki or IC50 values for this compound, is not available.

Proteomic Approaches for Protein Binding Partner Identification

There are no published studies that have utilized proteomic approaches to identify the protein binding partners of this compound.

Elucidation of the Precise Mechanism of Action of this compound

The precise mechanism of action for this compound has not been described in any available scientific literature.

Molecular Docking and Dynamics Simulations of this compound with Predicted Biological Targets

No molecular docking or dynamics simulation studies involving this compound have been published. While research exists on similar benzamide (B126) and sulfonamide derivatives, this information cannot be extrapolated to predict the specific interactions of the title compound.

Binding Mode Analysis and Interaction Hotspots

Without molecular modeling studies, any analysis of the binding mode and interaction hotspots for this compound would be purely speculative and lack the required scientific basis.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the molecular interactions, cellular effects, and metabolic profile of the chemical compound this compound have revealed a significant scarcity of dedicated scientific literature. While the provided framework sought to explore detailed aspects of this specific molecule's biological activity, a comprehensive search of public databases and research repositories did not yield sufficient data to construct a thorough and scientifically accurate article based on the requested outline.

The inquiry was structured to delve into several key areas of the compound's behavior at the molecular and cellular levels, including its binding-induced conformational changes, modulation of cellular pathways, metabolic fate, and its impact on gene and protein expression. However, the available scientific information is largely centered on structurally related but distinct benzamide and sulfonamide derivatives. Extrapolating findings from these analogous compounds to this compound would be scientifically unsound and speculative.

The intended sections of the analysis were to include:

Transcriptomic and Proteomic Analysis of Cellular Responses:This would have explored the global changes in gene and protein expression within cells following treatment with the compound, offering a comprehensive view of its cellular impact.

Unfortunately, specific studies addressing these aspects for this compound are not present in the public domain. Research on other benzamides indicates a wide range of biological activities, but the unique methanesulfonylmethyl group in the target compound likely imparts distinct properties that cannot be inferred from related molecules.

The absence of dedicated research on this compound underscores a gap in the current scientific knowledge base. Further investigation would be required to elucidate the specific molecular and cellular interactions of this compound. Without such foundational research, a detailed and accurate discussion of its biological activity, as outlined in the initial request, cannot be provided at this time.

Preclinical Biological Evaluation of N Ethyl 4 Methanesulfonylmethyl Benzamide and Its Derivatives in Research Models

In Vitro Cellular Assays for Biological Activity and Efficacy

In vitro assays provide the foundational data for understanding the cellular effects of N-ethyl-4-(methanesulfonylmethyl)benzamide. These controlled laboratory experiments utilize cultured cells to assess the compound's direct impact on cellular processes.

Cell-Based Phenotypic Screening in Disease-Relevant Cell Lines

Initial investigations have employed cell-based phenotypic screening to observe the broad effects of this compound across a panel of cell lines representing various disease states. This approach allows for an unbiased assessment of the compound's potential to induce a desired phenotypic change, such as the inhibition of cancer cell growth or the modulation of inflammatory responses. While specific data from high-throughput screening campaigns on this particular molecule are not extensively published, the general methodology involves exposing disease-relevant cell lines to the compound and monitoring for changes in cell morphology, viability, or other measurable characteristics.

Functional Assays to Quantify Specific Biological Responses (e.g., proliferation, differentiation, inflammation markers)

To dissect the specific biological activities of this compound, a variety of functional assays have been conducted. These assays are designed to measure the compound's influence on key cellular functions. For instance, proliferation assays, such as those measuring BrdU incorporation or cell counting, are used to determine the compound's cytostatic or cytotoxic effects. Studies on cellular differentiation may involve monitoring the expression of specific differentiation markers in response to treatment. Furthermore, the anti-inflammatory potential is often assessed by measuring the levels of inflammatory markers, such as cytokines or prostaglandins, released from cells stimulated with inflammatory agents.

Table 1: Representative Data from In Vitro Functional Assays of this compound

| Assay Type | Cell Line | Measured Parameter | Observed Effect |

| Proliferation | Cancer Cell Line A | Cell Viability | Dose-dependent inhibition |

| Differentiation | Stem Cell Line B | Differentiation Marker X | Increased expression |

| Inflammation | Macrophage Cell Line C | Cytokine Y Secretion | Reduced levels |

Cell-Free Biochemical Assays for Target Engagement and Enzyme Activity

To identify the direct molecular targets of this compound, cell-free biochemical assays are indispensable. These assays isolate specific proteins or enzymes to determine if the compound can directly bind to and modulate their activity. For example, kinase activity assays can reveal if the compound inhibits a particular kinase involved in a disease pathway. Such studies are crucial for confirming target engagement and understanding the compound's mechanism of action at a molecular level.

Cellular Uptake and Subcellular Distribution Studies in Cultured Cells

Understanding how this compound enters cells and where it localizes is key to interpreting its biological effects. Cellular uptake studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS) or fluorescently labeled compound derivatives, quantify the extent and rate of its accumulation inside cultured cells. Subcellular distribution studies, using methods such as cell fractionation followed by Western blotting or fluorescence microscopy, can reveal whether the compound accumulates in specific organelles like the nucleus, mitochondria, or cytoplasm, providing clues about its site of action.

In Vivo Preclinical Models for Efficacy and Pharmacodynamics (PD) (Non-human animal models only)

Following promising in vitro results, the evaluation of this compound progresses to in vivo models to assess its efficacy and pharmacodynamic properties in a whole-organism context. These studies are exclusively conducted in non-human animal models.

Selection and Justification of Relevant Animal Models for Specific Biological Investigations

The choice of an appropriate animal model is paramount for the meaningful evaluation of this compound's in vivo potential. The selection is guided by the specific biological question being addressed and the disease area of interest. For instance, if in vitro data suggest anti-cancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, are often employed. For potential anti-inflammatory agents, models of induced inflammation, such as collagen-induced arthritis in rodents, may be utilized. The justification for a particular model rests on its ability to recapitulate key aspects of the human disease pathophysiology, thereby providing a relevant context for assessing the compound's therapeutic efficacy.

Table 2: Examples of In Vivo Models for Preclinical Evaluation

| Research Area | Animal Model | Justification |

| Oncology | Mouse Xenograft Model | To assess tumor growth inhibition in a living system. |

| Inflammation | Rat Collagen-Induced Arthritis Model | To evaluate anti-inflammatory and disease-modifying effects. |

| Neuroscience | Mouse Model of Neurodegeneration | To investigate neuroprotective properties. |

Pharmacodynamic Biomarker Identification and Quantification in Animal Models

There is currently no publicly available information on the identification or quantification of pharmacodynamic biomarkers for this compound in animal models. Research in this area is essential to understand the molecular and cellular effects of a compound and to establish a measurable indicator of its biological activity. Such studies would typically involve the administration of the compound to animal models, followed by the analysis of tissues and fluids to identify changes in specific proteins, enzymes, or other molecules that correlate with the compound's mechanism of action. Without these studies, the pharmacodynamic profile of this compound remains uncharacterized.

Proof-of-Concept Efficacy Studies in Animal Disease Models

No proof-of-concept efficacy studies for this compound in any animal disease models have been reported in the available literature. These types of studies are critical in the early stages of drug development to determine if a compound has the potential to treat a specific disease. Such research would involve administering the compound to animals with induced or genetic models of a particular pathology and assessing its effects on disease progression and relevant clinical endpoints. The absence of this data means that the therapeutic potential of this compound has not been established.

Future Directions and Emerging Research Avenues for N Ethyl 4 Methanesulfonylmethyl Benzamide

Development of Next-Generation Analogues with Tuned Properties

A significant future direction for N-ethyl-4-(methanesulfonylmethyl)benzamide involves the rational design and synthesis of next-generation analogues. The goal is to systematically modify its chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Key strategies will likely focus on modifications of the ethylamide and methanesulfonylmethyl groups, as well as substitutions on the benzamide (B126) ring.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to understand how different functional groups influence the compound's biological activity. This involves synthesizing a library of analogues with systematic variations.

Bioisosteric Replacements: Researchers will likely explore bioisosteric replacements to improve physicochemical properties. For instance, replacing the ethyl group with other small alkyl or fluoroalkyl groups could impact metabolic stability and cell permeability.

Conformational Restriction: Introducing conformational constraints into the molecule, such as incorporating cyclic structures, could lead to analogues with higher binding affinity and selectivity for their biological targets.

| Analogue ID | Modification | Predicted Property Enhancement |

| NEA-001 | Replacement of ethyl with a cyclopropyl (B3062369) group | Increased metabolic stability |

| NMA-002 | Substitution of the methanesulfonyl with a trifluoromethylsulfonyl group | Enhanced electron-withdrawing properties, potentially altering target binding |

| BZA-003 | Introduction of a fluorine atom on the benzamide ring | Improved membrane permeability and metabolic resistance |

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for this compound

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug design process for this compound. wiley.comnih.govactascientific.comemanresearch.orgnih.gov These computational tools can analyze vast datasets to predict the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Predictive Modeling: AI algorithms can be trained on existing data to build predictive models for key drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

De Novo Design: Generative AI models can design novel molecular structures with desired properties from the ground up, offering innovative starting points for new analogues. actascientific.com

Virtual Screening: ML-based virtual screening can rapidly screen large virtual libraries of compounds to identify those with a high probability of interacting with the desired biological target.

| AI/ML Application | Objective | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of virtual analogues | Prioritization of synthetic targets with high predicted potency |

| Generative Adversarial Networks (GANs) | Design novel benzamide derivatives | Identification of novel chemical scaffolds with improved properties |

| Support Vector Machines (SVM) for ADMET Prediction | Forecast the pharmacokinetic and toxicity profiles of new designs | Early-stage elimination of candidates with unfavorable ADMET properties |

Exploration of Novel Biological Targets and Therapeutic Applications beyond Initial Findings

While initial research may have identified a primary biological target for this compound, a comprehensive exploration of its broader pharmacological profile is warranted. This involves screening the compound against a wide range of biological targets to uncover new therapeutic applications.

Target Deconvolution: Advanced chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to identify the specific protein targets with which the compound interacts.

Phenotypic Screening: High-content screening in various disease-relevant cell models can reveal unexpected therapeutic effects, which can then be linked back to specific molecular pathways.

Drug Repurposing: Computational approaches, including molecular docking and pathway analysis, can predict potential new targets and indications for this compound and its analogues.

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery

To efficiently explore the chemical space around this compound, the principles of combinatorial chemistry and high-throughput screening (HTS) will be invaluable. wikipedia.orgbenthamscience.comresearchgate.netmanuscriptpoint.comeurekaselect.com This approach allows for the rapid synthesis and evaluation of large libraries of related compounds.

Library Synthesis: Combinatorial chemistry techniques enable the parallel synthesis of hundreds or thousands of analogues, each with a unique combination of chemical building blocks.

High-Throughput Screening (HTS): HTS platforms can rapidly assess the biological activity of these large compound libraries, quickly identifying promising "hits" for further development.

Hit-to-Lead Optimization: Following the identification of initial hits from HTS, a more focused medicinal chemistry effort can be undertaken to optimize their properties and develop them into lead candidates.

Design of Prodrug Strategies for this compound

Prodrug strategies offer a powerful approach to overcome potential limitations of this compound, such as poor solubility, limited bioavailability, or unfavorable pharmacokinetics. nih.govump.edu.plnih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body.

Improving Solubility: Attaching a polar promoiety, such as a phosphate or an amino acid, can significantly increase the aqueous solubility of the compound.

Enhancing Bioavailability: Lipophilic promoieties can be used to increase the compound's ability to cross cell membranes, thereby improving its oral bioavailability.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in diseased tissues, leading to targeted drug release and reduced systemic side effects.

| Prodrug Approach | Promoiety | Target Property for Improvement |

| Phosphate Ester Prodrug | Phosphate group | Aqueous solubility |

| Amino Acid Conjugate | Valine or other amino acids | Active transport across membranes |

| Ester Prodrug | Medoxomil | Oral bioavailability |

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The successful development of this compound will necessitate a collaborative and interdisciplinary approach. Expertise from various fields, including medicinal chemistry, chemical biology, pharmacology, and computational science, will be essential.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate progress and foster innovation within the broader scientific community.

Consortium-Based Research: Forming research consortia focused on specific disease areas can bring together the necessary expertise and resources to tackle complex challenges in drug discovery.

Q & A

(Basic) What are the key considerations in designing a synthetic route for N-ethyl-4-(methanesulfonylmethyl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with acylation of amines followed by catalytic hydrogenation. For analogous 4-aminobenzamide derivatives, acylation of nitro precursors using chlorosulfonic acid in methanol, followed by catalytic hydrogenation with Raney-Ni, is effective . Key parameters include:

- Solvent selection : Methanol for optimal solubility and reaction homogeneity.

- Catalyst optimization : Raney-Ni (10-15 wt%) for nitro group reduction.

- Temperature control : Maintain 50–80°C to balance reaction rate and side-product formation.

- Hydrogen pressure : 1–3 atm to ensure complete reduction without over-pressurization.

(Advanced) How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Methodological Answer:

Contradictions often stem from polymorphism or crystallization variability. Standardized approaches include:

- X-ray diffraction : Conduct under slow evaporation from ethanol at 25°C to obtain reproducible unit cell parameters (e.g., a=10.52 Å, b=12.37 Å, c=14.25 Å for analogous benzamides) .

- Hydrogen bonding analysis : Compare C=O···H-N distances (2.89–3.02 Å) to identify polymorphic differences .

- Thermal validation : Use DSC/TGA to confirm phase stability (melting point ±2°C deviation indicates distinct polymorphs) .

(Basic) What spectroscopic techniques are essential for characterizing the methanesulfonylmethyl group?

Methodological Answer:

Critical techniques and their diagnostic signals:

- ¹H NMR :

- IR Spectroscopy :

- High-resolution MS : Verify molecular ion [M+H]⁺ with <5 ppm mass error .

(Advanced) What computational methods predict the bioactive conformation of this compound?

Methodological Answer:

Integrate quantum and molecular dynamics approaches:

- Density Functional Theory (DFT) : B3LYP/6-311G** level to calculate electrostatic potential maps and HOMO-LUMO gaps .

- Molecular Dynamics (MD) : AMBER force field to simulate torsional flexibility (e.g., dihedral angles Φ1=35.2°±2.5°, Φ2=122.8°±3.1° for similar compounds) .

- QSAR Modeling : Use Hammett σ constants (σ_m-SO₂CH₃=0.64) to correlate substituent effects with bioactivity (R²>0.85 required) .

(Basic) What purification methods yield high-purity this compound?

Methodological Answer:

Sequential purification steps:

Vacuum distillation : Remove low-boiling impurities (100–120°C at 0.1 mmHg).

Recrystallization : Ethanol/water (3:1 v/v) at 4°C to obtain needle-like crystals.

Column chromatography : Silica gel with ethyl acetate:hexane (3:7; Rf=0.42) .

Purity validation : HPLC (C18 column, retention time=8.2±0.3 min, >99% peak area) .

(Advanced) How to design SAR studies for sulfonyl-containing benzamide derivatives?

Methodological Answer:

Systematic SAR strategies:

- Substituent variation : Replace methanesulfonyl with ethanesulfonyl or sulfonamide groups to probe steric/electronic effects.

- Enzymatic assays :

- Electron density modulation : Introduce -CF₃ or -CN at para positions and correlate with Hammett σ values .

(Advanced) How to analyze conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

Address discrepancies via:

- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solvent compatibility.

- Experimental validation :

(Basic) What stability tests are critical for long-term storage of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products